molecular formula C20H21FN4OS B305618 2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No. B305618
M. Wt: 384.5 g/mol
InChI Key: GTUFIKDVCAEPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators and cytokines, which are involved in the pathogenesis of various diseases. It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects
Studies have shown that 2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has a low toxicity profile and does not cause significant changes in biochemical and physiological parameters in animal models. It has been shown to reduce inflammation, pain, and fever in various animal models. Additionally, it has been investigated for its effects on cancer cells and has shown to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is its low toxicity profile, which makes it a suitable candidate for in vivo studies. It is also relatively easy to synthesize, which makes it a cost-effective option for research purposes. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several potential future directions for research involving 2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide. One area of interest is its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate its anticancer properties and potential use in cancer therapy. Another potential area of research is its effects on the central nervous system and its potential use as a neuroprotective agent.
Conclusion
2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a novel compound with potential applications in various fields of scientific research. Its low toxicity profile, ease of synthesis, and potential therapeutic properties make it a promising candidate for further investigation. However, more studies are needed to fully understand its mechanism of action and potential applications in different areas of research.

Synthesis Methods

The synthesis of 2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves the reaction of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol with 4-fluoroaniline in the presence of acetic anhydride. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been investigated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.

properties

Product Name

2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Molecular Formula

C20H21FN4OS

Molecular Weight

384.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H21FN4OS/c1-2-25-18(13-8-15-6-4-3-5-7-15)23-24-20(25)27-14-19(26)22-17-11-9-16(21)10-12-17/h3-7,9-12H,2,8,13-14H2,1H3,(H,22,26)

InChI Key

GTUFIKDVCAEPMI-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)CCC3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)CCC3=CC=CC=C3

Origin of Product

United States

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